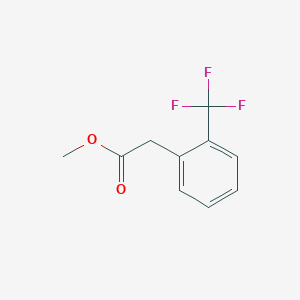

Methyl 2-(2-(trifluoromethyl)phenyl)acetate

描述

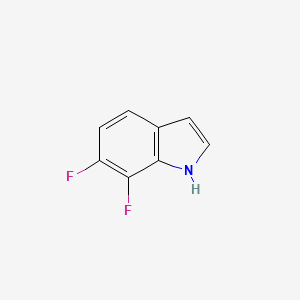

“Methyl 2-(2-(trifluoromethyl)phenyl)acetate” is a chemical compound with the molecular formula C10H9F3O2 . It is a clear, colorless liquid .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . The most commonly used trifluoromethyl-containing building blocks for these syntheses are ethyl 2,2,2-trifluoroacetate and 2,2,2-trifluoroacetyl chloride .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as 1H and 13C NMR, IR, and MS spectroscopy . X-ray crystallography has also been used to investigate the molecular structure .Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . They can also be converted to amides via an aminolysis reaction .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.17 g/mol . It has a XLogP3 value of 2.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors .科学研究应用

Pharmaceutical Development

Methyl 2-(2-(trifluoromethyl)phenyl)acetate: is a valuable compound in pharmaceutical research due to the presence of the trifluoromethyl group. This group is known for its ability to enhance the biological activity and metabolic stability of pharmaceuticals . The compound has been utilized in the synthesis of FDA-approved drugs that contain the trifluoromethyl group, which is often used as a pharmacophore due to its lipophilicity and bioavailability enhancement properties .

Agrochemical Synthesis

In the agrochemical industry, the trifluoromethyl group is recognized for its insecticidal and fungicidal propertiesMethyl 2-(2-(trifluoromethyl)phenyl)acetate can serve as an intermediate in the synthesis of agrochemicals that require this functional group to improve efficacy and environmental persistence .

Material Science

The compound’s unique structural features make it a candidate for the development of advanced materials. Its incorporation into polymers could potentially lead to materials with improved thermal stability and chemical resistance, which are desirable traits in high-performance materials .

Catalysis

Methyl 2-(2-(trifluoromethyl)phenyl)acetate: may be used in catalytic processes as a ligand or a catalyst modifier. The trifluoromethyl group can influence the electronic properties of catalysts, thereby affecting the rate and selectivity of chemical reactions .

Peptide Mimetics

This compound has shown potential as a template for peptide mimetics. It has been investigated as a building block in the synthesis of non-natural peptides, which are important in the development of therapeutic agents that can mimic natural peptides in the body.

Organic Synthesis

As a versatile building block in organic synthesis, Methyl 2-(2-(trifluoromethyl)phenyl)acetate is used to introduce the trifluoromethyl phenyl group into various organic molecules. This can significantly alter the physical, chemical, and biological properties of the resulting compounds .

Analytical Chemistry

In analytical chemistry, the compound can be used as a standard or reference material in mass spectrometry and chromatography due to its well-defined structure and stability. This aids in the identification and quantification of complex mixtures .

Environmental Science

Research into the environmental fate of trifluoromethyl compounds, including Methyl 2-(2-(trifluoromethyl)phenyl)acetate , is crucial. Understanding its breakdown products and interactions with environmental factors contributes to assessing the ecological impact of such compounds .

作用机制

安全和危害

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

属性

IUPAC Name |

methyl 2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-15-9(14)6-7-4-2-3-5-8(7)10(11,12)13/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWVRILIISWHRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=CC=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632638 | |

| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-(trifluoromethyl)phenyl)acetate | |

CAS RN |

181039-97-4 | |

| Record name | Methyl [2-(trifluoromethyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

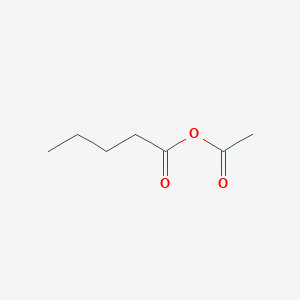

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)

![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)

![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)